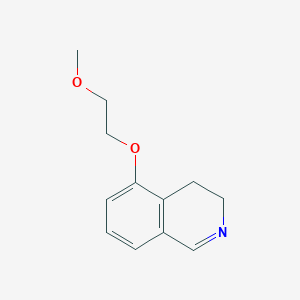
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core substituted with a 5-(2-methoxyethoxy) group
Preparation Methods
The synthesis of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a substituted benzaldehyde, followed by cyclization to form the isoquinoline core. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminium hydride, followed by acid-catalyzed cyclization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs. Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is a commonly used reducing agent.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines.
Scientific Research Applications
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline: This compound lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.
5-(2-Hydroxyethoxy)-3,4-dihydroisoquinoline: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and reactivity.
5-(2-Ethoxyethoxy)-3,4-dihydroisoquinoline: The ethoxy group provides different steric and electronic effects compared to the methoxyethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-4,9H,5-8H2,1H3 |
InChI Key |
MMXKMROATOSSMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1CCN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















